Ethyl 2-naphthoyl formate

Description

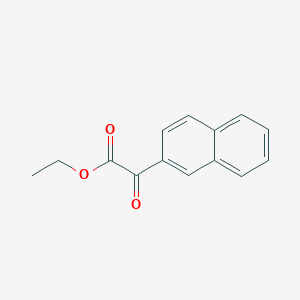

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-naphthalen-2-yl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISFEMJTHWDHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371372 | |

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73790-09-7 | |

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Naphthoyl Formate

Optimized Esterification Protocols for Ethyl 2-naphthoyl formate (B1220265) Synthesis

Esterification remains a fundamental strategy for the synthesis of Ethyl 2-naphthoyl formate. Modern optimizations focus on enhancing reaction rates, improving yields, and employing milder conditions through both acid-catalyzed and enzymatic approaches.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol, driven by an acid catalyst. wvu.edumasterorganicchemistry.comchemistrysteps.com In the context of this compound synthesis, this involves the reaction of 2-naphthoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com The alcohol then acts as a nucleophile, attacking this activated carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product side, ethanol is typically used as the solvent to ensure it is in large excess, and the reaction is often conducted under reflux conditions. chemistrysteps.comoperachem.com

| Catalyst | Alcohol | Temperature | Reaction Time | Yield |

| H₂SO₄ (conc.) | Ethanol (excess) | Reflux (~78 °C) | 2-8 hours | High |

| p-TsOH | Ethanol (excess) | Reflux (~78 °C) | 4-12 hours | Good to High |

| HCl (anhydrous) | Ethanol (excess) | Reflux (~78 °C) | 3-10 hours | High |

| BF₃·OEt₂ | Ethanol | Room Temp to Reflux | 1-6 hours | Variable |

This table presents typical conditions for Fischer-Speier esterification, adaptable for the synthesis of this compound.

Enzymatic Synthesis Strategies

Enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. Lipases are the most commonly employed enzymes for ester synthesis due to their broad substrate specificity, stability in organic solvents, and lack of a need for cofactors. unimi.itmdpi.com For the synthesis of this compound, a lipase-catalyzed approach could proceed via the direct esterification of 2-naphthoic acid or the transesterification of a simpler ester.

A highly effective method involves the enantioselective hydrolysis of a corresponding diester catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), commercially available as Novozym 435. google.comnih.gov This enzyme is renowned for its efficiency and stability. The reaction involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol (ethanol) to yield the desired ester. nih.gov These reactions are often performed in non-polar organic solvents to minimize hydrolysis of the product ester.

| Lipase Source | Support | Reaction Type | Solvent | Temperature (°C) |

| Candida antarctica B | Immobilized (Novozym 435) | Esterification/Transesterification | Toluene | 40-60 |

| Pseudomonas cepacia | Immobilized | Esterification | Hexane (B92381) | 30-50 |

| Rhizomucor miehei | Immobilized (Lipozyme RM IM) | Transesterification | Isooctane | 40-50 |

| Porcine Pancreas | Free or Immobilized | Esterification | Diisopropyl ether | 30-40 |

This table illustrates various lipases and conditions applicable to the enzymatic synthesis of aromatic esters like this compound.

Novel Catalytic Routes to this compound and its Analogues

Recent advancements have focused on the development of novel catalytic systems that offer alternative synthetic pathways, often with improved efficiency and functional group tolerance. These include methods catalyzed by transition metals and organocatalysts.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for C-C bond formation. The synthesis of α-keto esters like this compound can be achieved through methods such as palladium- or platinum-catalyzed C-H acylation or cross-coupling reactions. acs.orgmdpi.com

One promising route is the platinum-catalyzed direct C-H acylation of a 2-substituted naphthalene (B1677914) with ethyl chlorooxoacetate. acs.org This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Another strategy involves the palladium-catalyzed coupling of a 2-naphthyl halide or triflate with an α-keto ester enolate equivalent. organic-chemistry.orgnih.gov These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand to facilitate the catalytic cycle.

| Metal | Ligand | Naphthyl Substrate | Acylating/Coupling Agent | Base/Additive |

| Platinum (Pt) | None specified | 2-Aryloxynaphthalene | Ethyl chlorooxoacetate | None |

| Palladium (Pd) | PtBu₃ | 2-Bromonaphthalene | α-keto ester enolate | NaHMDS |

| Copper (Cu) | N-methyl glycine | 2-Iodonaphthalene | Ethyl acetoacetate | K₃PO₄ |

| Nickel (Ni) | Mandyphos-type ligand | 2-Naphthyl triflate | Lactam enolate/Acyl source | Not specified |

This table compares different transition metal catalyst systems for the synthesis of α-aryl keto esters and related structures.

Organocatalytic Approaches

Organocatalysis has become a major pillar of modern organic synthesis, offering metal-free alternatives that often provide excellent stereocontrol. N-Heterocyclic carbenes (NHCs) have proven to be particularly effective catalysts for the synthesis of α-keto esters. nih.govnih.gov

A plausible organocatalytic route to this compound involves an NHC-catalyzed reaction. For instance, an NHC can catalyze the cross-coupling of 2-naphthaldehyde (B31174) with an α-imino ester. nih.gov In this process, the NHC reacts with the aldehyde to form a Breslow intermediate, which then acts as a nucleophile, attacking the α-imino ester. Subsequent rearrangement and elimination of the catalyst yield the α-amino-β-keto ester, which can be further processed to the target α-keto ester. nih.gov This "umpolung" (reactivity inversion) strategy is a hallmark of NHC catalysis.

| NHC Precatalyst | Base | Aldehyde Substrate | Coupling Partner | Solvent |

| 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene | K₂CO₃ | 2-Naphthaldehyde | N-PMP-imino ester | THF |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | 2-Naphthaldehyde | α-Ketoester | Dichloromethane |

| 1,3-Dimesitylimidazolium chloride | NaOAc | 2-Naphthaldehyde | Acyl anion equivalent | MTBE |

| Thiazolium salts | Et₃N | 2-Naphthaldehyde | α-Ketoester | Ethanol |

This table outlines potential organocatalytic systems based on N-heterocyclic carbenes for the synthesis of α-keto esters.

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted organic synthesis (MAOS) is a key technology in green chemistry. anton-paar.com Microwave irradiation can dramatically reduce reaction times for esterification reactions, often from hours to minutes, by efficiently heating the reaction mixture. nih.govacs.org The synthesis of related ethyl naphthoate derivatives has been successfully achieved using microwave irradiation, suggesting its applicability to the synthesis of this compound. nih.gov

Another green approach is the use of solid acid catalysts, which are heterogeneous and can be easily recovered and reused, minimizing waste. iupac.orgnih.gov Materials like Nafion-H (a perfluorinated sulfonic acid resin), Amberlyst-15, and various zeolites can effectively catalyze esterification reactions, replacing corrosive and difficult-to-remove mineral acids like H₂SO₄. nih.govkaust.edu.sa These solid acids have been shown to be effective for various esterifications, sometimes under solvent-free conditions, further enhancing the environmental credentials of the process. iupac.orgnih.gov

| Method | Catalyst | Energy Source | Solvent | Reaction Time | Advantages |

| Conventional Heating | H₂SO₄ | Oil Bath | Ethanol | 4-8 hours | Standard, well-established |

| Microwave Irradiation | H₂SO₄ or p-TsOH | Microwaves | Ethanol | 5-15 minutes | Rapid heating, shorter time |

| Solid Acid Catalyst | Amberlyst-15 | Conventional Heating | Toluene (Dean-Stark) | 6-24 hours | Reusable catalyst, reduced waste |

| Microwave + Solid Acid | Nafion-H | Microwaves | Solvent-free or Toluene | 10-30 minutes | Fast, reusable catalyst, minimal solvent |

This table provides a comparative overview of conventional versus green synthetic approaches applicable to the synthesis of this compound.

Solvent-Free Mechanochemical Synthesis

Mechanochemistry offers a paradigm shift from traditional solution-based synthesis by utilizing mechanical force to induce chemical reactions, often in the absence of a solvent. researchgate.netrsc.org This solvent-free approach is particularly advantageous for the synthesis of polyaromatic hydrocarbon derivatives, which can suffer from low solubility in common organic solvents. researchgate.net

Detailed Research Findings:

The application of mechanochemistry, typically through high-energy ball milling, initiates reactions by bringing solid reactants into intimate contact and lowering activation energy barriers through mechanical stress. rsc.org While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles can be applied from related syntheses. For instance, the synthesis of phosphonium (B103445) salts from triphenylphosphine (B44618) and solid organic bromides has been successfully demonstrated under solvent-free mechanochemical conditions. rsc.org Similarly, the formation of multicomponent pharmaceutical solids like propranolol (B1214883) caprate salt has been achieved mechanochemically, highlighting the method's utility in creating new solid phases that may be unstable in solution. mdpi.com

A plausible mechanochemical route to this compound could involve the milling of a solid 2-naphthoyl halide derivative with a solid-state ethyl source. This method circumvents the challenges associated with solvent use, such as solubility issues and the need for post-reaction removal and purification, making it a more environmentally benign process. researchgate.netmdpi.com The rapid and efficient nature of mechanosynthesis, as demonstrated in the preparation of aminobenzoquinones, suggests that high yields could be achievable in significantly reduced reaction times compared to conventional methods. researchgate.net

Table 1: Hypothetical Parameters for Mechanochemical Synthesis of this compound

| Parameter | Value | Rationale/Expected Outcome |

|---|---|---|

| Reactants | 2-Naphthoyl Chloride, Sodium Ethoxide | Use of solid reactants, a common feature in mechanochemistry. |

| Milling Equipment | Planetary Ball Mill | Provides high-energy impacts for efficient reaction initiation. |

| Milling Frequency | 20-30 Hz | Balances energy input to drive the reaction without causing thermal decomposition. |

| Reaction Time | 30-60 minutes | Mechanochemical reactions are often significantly faster than solution-based counterparts. researchgate.net |

| Temperature | Ambient | Reactions are induced by mechanical energy, often eliminating the need for external heating. rsc.org |

| Post-Processing | Simple solid filtration | Avoids complex solvent evaporation and purification steps. |

| Expected Yield | >80% | High yields are frequently reported for solvent-free mechanochemical processes. researchgate.net |

Continuous Flow Reactor Applications for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. nih.govflinders.edu.au By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this methodology provides superior control over reaction parameters, enhanced safety, and streamlined scalability. nih.govjst.org.in

Detailed Research Findings:

The core benefits of continuous flow systems include improved heat and mass transfer due to the high surface-area-to-volume ratio of the reactors. nih.gov This allows for precise temperature control and the safe handling of highly exothermic reactions or unstable intermediates. flinders.edu.auspringernature.com For the scalable production of this compound, a continuous flow process could be designed based on the reaction of 2-naphthoyl chloride with ethanol.

In such a system, streams of the reactants would be pumped and mixed at a specific junction before entering a heated reactor coil. The residence time—the duration the reaction mixture spends in the reactor—can be precisely controlled by adjusting the flow rate and reactor volume, allowing for process optimization to maximize yield and minimize byproduct formation. nih.gov Multi-step syntheses can be integrated into a single, automated flow sequence, eliminating the need to isolate and purify intermediates. flinders.edu.au This approach has been successfully used to synthesize various APIs, demonstrating its robustness and efficiency. nih.govjst.org.in The ability to easily scale up production by running the system for longer periods or by "numbering-up" (running multiple systems in parallel) makes flow chemistry particularly attractive for industrial applications. flinders.edu.au

Table 2: Proposed Continuous Flow Parameters for this compound Synthesis

| Parameter | Value | Rationale/Expected Outcome |

|---|---|---|

| Reactants | 2-Naphthoyl Chloride (in THF), Ethanol | Solutions are pumped and mixed in the flow system. |

| Reactor Type | PFA or Stainless Steel Tubing Coil | Chemically resistant and provides excellent heat transfer. nih.gov |

| Reactor Volume | 10 mL | A typical volume for laboratory-scale optimization. |

| Flow Rate | 0.5 - 2.0 mL/min | Allows for precise control over residence time. nih.gov |

| Residence Time | 5 - 20 minutes | Optimized to ensure complete reaction while minimizing degradation. |

| Temperature | 60 - 100 °C | Elevated temperatures accelerate reaction rates, which is safely managed in flow reactors. nih.gov |

| Back Pressure | 5-10 bar | Enables heating of solvents above their atmospheric boiling points, further increasing reaction rates. springernature.com |

| Productivity | Grams per hour | Continuous operation allows for scalable production without larger reactors. nih.gov |

Chemoenzymatic Synthesis of this compound and Related Compounds

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. This approach is particularly valuable for producing high-purity compounds, avoiding the harsh reagents and conditions often associated with traditional organic synthesis.

Detailed Research Findings:

The synthesis of esters is a well-established application of enzymatic catalysis, with lipases being commonly employed for this purpose. mdpi.com While the direct enzymatic synthesis of this compound is not widely reported, the synthesis of other formate esters, such as phenethyl formate, provides a strong proof of concept. mdpi.com In one study, phenethyl formate was synthesized via direct esterification of formic acid and phenethyl alcohol using an immobilized lipase, Novozym 435. mdpi.com

The researchers systematically optimized various reaction parameters to achieve a high conversion yield. Key factors influencing the reaction's success included the choice of enzyme, the molar ratio of the substrates, temperature, and the solvent system. mdpi.com Under optimized conditions—using Novozym 435, a 1:5 molar ratio of formic acid to phenethyl alcohol, a temperature of 40 °C, and 1,2-dichloroethane (B1671644) as the solvent—a conversion yield of 95.92% was achieved. mdpi.com

These findings suggest a viable pathway for the chemoenzymatic synthesis of this compound. A potential strategy could involve the lipase-catalyzed esterification of 2-naphthoylacetic acid with ethanol, followed by a subsequent chemical or enzymatic oxidation step to yield the final α-keto ester. The high specificity of enzymes would ensure excellent control over the reaction, leading to a high-purity product under sustainable conditions.

Table 3: Optimized Conditions from Enzymatic Phenethyl Formate Synthesis and Potential Application

| Parameter | Optimized Condition (Phenethyl Formate) mdpi.com | Proposed Condition (this compound) |

|---|---|---|

| Enzyme | Novozym 435 (immobilized lipase) | Novozym 435 or other commercially available lipase. |

| Substrates | Formic acid, Phenethyl alcohol | 2-Naphthoylacetic acid, Ethanol. |

| Substrate Molar Ratio | 1:5 (Acid:Alcohol) | 1:5 (Acid:Alcohol) to favor ester formation. |

| Enzyme Concentration | 15 g/L | 10-20 g/L, to be optimized. |

| Temperature | 40 °C | 40-50 °C, balancing enzyme activity and stability. |

| Solvent | 1,2-Dichloroethane | A non-polar organic solvent like hexane or toluene. |

| Reaction Time | ~24 hours | 24-48 hours, monitored by chromatography. |

| Conversion Yield | 95.92% | High conversion expected due to enzymatic efficiency. |

Complex Chemical Transformations and Reactivity of Ethyl 2 Naphthoyl Formate

Ester Functional Group Reactivity in Ethyl 2-naphthoyl formate (B1220265)

The ester moiety in Ethyl 2-naphthoyl formate is a primary site for a variety of chemical transformations, including nucleophilic acyl substitution, oxidation, and reduction reactions. These reactions allow for the modification of the ester group into other valuable functional groups.

Nucleophilic Acyl Substitution Reactions

The ester group of this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon, leading to nucleophilic acyl substitution. In these reactions, the ethoxy group (-OEt) is replaced by a variety of nucleophiles.

A fundamental example of this reactivity is hydrolysis , which can be carried out under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, involves heating the ester with an aqueous base, such as sodium hydroxide. This irreversible reaction yields the sodium salt of 2-(naphthalen-2-yl)-2-oxoacetic acid, which upon acidic workup, provides the corresponding carboxylic acid. aobchem.com

Another significant nucleophilic acyl substitution is aminolysis , where the ester reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. For instance, the reaction of this compound with a primary amine (R-NH2) would be expected to yield N-alkyl-2-(naphthalen-2-yl)-2-oxoacetamide. These reactions are crucial for introducing nitrogen-containing functionalities and are fundamental in the synthesis of various biologically active molecules.

| Reaction | Nucleophile | Typical Reagents | Product |

| Hydrolysis | H₂O/OH⁻ | NaOH(aq), then H₃O⁺ | 2-(naphthalen-2-yl)-2-oxoacetic acid |

| Aminolysis | R-NH₂ | Amine in a suitable solvent | N-alkyl-2-(naphthalen-2-yl)-2-oxoacetamide |

| Transesterification | R'-OH | Alcohol (R'-OH) with acid or base catalyst | Alkyl 2-(naphthalen-2-yl)-2-oxoacetate |

Oxidation Reactions Yielding Carboxylic Acids and Ketones

While the ester functional group itself is generally resistant to further oxidation under standard conditions, the adjacent ketone moiety is a site for oxidative cleavage. A notable reaction in this context is the Baeyer-Villiger oxidation , which involves the oxidation of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgwikipedia.orgnih.govsigmaaldrich.comslideshare.net

In the case of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the naphthyl group and the ketone carbonyl. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the ketone. Generally, aryl groups have a higher migratory aptitude than the carbonyl of the ester. Therefore, the expected product of the Baeyer-Villiger oxidation of this compound would be an anhydride (B1165640) derivative, specifically 2-naphthoic ethoxycarbonic anhydride.

| Oxidation Reaction | Reagent | Functional Group Targeted | Predicted Product |

| Baeyer-Villiger Oxidation | m-CPBA | Ketone | 2-Naphthoic ethoxycarbonic anhydride |

Reduction Reactions to Alcohols and Alkanes

The dicarbonyl nature of this compound allows for a range of reduction reactions, leading to the formation of alcohols or, under more forcing conditions, alkanes. The choice of reducing agent is critical in determining the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the ketone functionalities. The expected product of this reaction would be 2-(naphthalen-2-yl)ethane-1,2-diol. This transformation is a powerful method for converting the dicarbonyl compound into a diol, which can be a versatile intermediate for further synthetic modifications.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) , are generally selective for the reduction of ketones in the presence of esters. Therefore, treatment of this compound with NaBH₄ would likely result in the selective reduction of the ketone to a hydroxyl group, yielding ethyl 2-hydroxy-2-(naphthalen-2-yl)acetate.

Complete reduction of the carbonyl groups to alkanes is a more challenging transformation and typically requires harsher conditions, such as dissolving metal reductions.

| Reducing Agent | Functional Group(s) Reduced | Product | | :--- | :--- | :--- | :--- | | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 2-(naphthalen-2-yl)ethane-1,2-diol | | Sodium Borohydride (NaBH₄) | Ketone (selective) | Ethyl 2-hydroxy-2-(naphthalen-2-yl)acetate |

Carbon-Carbon Bond Forming Reactions Facilitated by this compound

This compound is an excellent substrate for various carbon-carbon bond-forming reactions, primarily due to the electrophilic nature of its carbonyl carbons. These reactions are fundamental in the construction of more complex molecular architectures.

Condensation Reactions (e.g., Claisen, Aldol-type)

This compound, lacking α-hydrogens on the naphthoyl moiety, can act as the electrophilic component in several condensation reactions. In a Claisen-type condensation , it can react with an enolizable ester in the presence of a strong base to form a β-keto ester. libretexts.orgmasterorganicchemistry.comlibretexts.org

Similarly, in Aldol-type condensations , this compound can react with an enolizable aldehyde or ketone. A relevant example is the Claisen-Schmidt condensation , where an aldehyde or ketone with α-hydrogens reacts with an aromatic carbonyl compound lacking α-hydrogens. In this context, this compound would serve as the aromatic carbonyl component.

The Knoevenagel condensation is another important reaction where this compound can act as the carbonyl component, reacting with active methylene (B1212753) compounds (e.g., malonic esters, cyanoacetates) in the presence of a weak base to yield α,β-unsaturated products. thermofisher.comnih.govresearchgate.netrsc.orgscielo.org.mx

| Condensation Reaction | Reactant Type | General Product |

| Claisen-type | Enolizable ester | β-keto ester |

| Aldol-type (Claisen-Schmidt) | Enolizable aldehyde or ketone | α,β-unsaturated dicarbonyl compound |

| Knoevenagel | Active methylene compound | α,β-unsaturated dicarbonyl or related compound |

Annulation and Cycloaddition Reactions

The 1,2-dicarbonyl structure of this compound is a key synthon for the construction of heterocyclic rings through annulation reactions. A prominent example is the synthesis of quinoxalines . This is achieved through the condensation of this compound with o-phenylenediamines. The reaction proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes to the stable quinoxaline (B1680401) ring system. mdpi.comnih.govresearchgate.netnih.govgoogle.com This method is a versatile and widely used strategy for the preparation of substituted quinoxalines, which are important scaffolds in medicinal chemistry.

Another significant annulation reaction is the Pictet-Spengler reaction , which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnrochemistry.comname-reaction.comnih.govnih.gov While the direct reaction with this compound might be complex, its derivatives or the corresponding aldehyde could participate in such cyclizations to form tetrahydro-β-carbolines or related structures, which are prevalent in alkaloid chemistry.

In the realm of cycloaddition reactions, while the naphthalene (B1677914) ring itself is generally unreactive in standard [4+2] cycloadditions (Diels-Alder reactions) , the activated carbonyl groups of this compound could potentially act as dienophiles in hetero-Diels-Alder reactions, reacting with electron-rich dienes to form six-membered heterocyclic rings. mdpi.comresearchgate.net

| Reaction Type | Reactant | Product Class |

| Annulation (Quinoxaline Synthesis) | o-Phenylenediamine | Quinoxaline |

| Annulation (Pictet-Spengler type) | β-Arylethylamine | Tetrahydro-β-carboline (or related heterocycles) |

| Cycloaddition (Hetero-Diels-Alder) | Electron-rich diene | Six-membered heterocycle |

Cross-Coupling Strategies Employing Naphthoyl Moieties

Prominent cross-coupling reactions applicable to derivatives of the naphthoyl moiety include the Suzuki-Miyaura, Heck, and Sonogashira reactions. For a bromo-substituted derivative of this compound, these reactions would enable the introduction of diverse aryl, vinyl, and alkynyl groups, respectively.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures. A bromo-substituted naphthoyl formate can be coupled with various arylboronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst and a base. libretexts.orggoogle.com The reaction conditions are generally mild and tolerant of a wide range of functional groups, including the keto and ester moieties present in the molecule. libretexts.orgresearchgate.net Research on the Suzuki-Miyaura coupling of 1,8-dibromonaphthalene (B102958) has shown that the reaction's efficiency can be influenced by the electronic nature of the coupling partner, with electron-donating groups on the arylboronic acid leading to higher yields. libretexts.org

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides. organic-chemistry.orggoogle.comnih.gov A halogenated this compound derivative could react with a variety of alkenes, catalyzed by a palladium complex, to append a vinyl substituent to the naphthalene core. biotium.com Intramolecular versions of the Heck reaction have been extensively used to construct complex polycyclic systems. biotium.com The regioselectivity of the addition to the alkene is a key consideration in this methodology. nih.gov

The table below summarizes representative conditions for these cross-coupling reactions as applied to naphthalene systems, which could be adapted for functionalized this compound.

| Reaction | Naphthyl Substrate | Coupling Partner | Catalyst System | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromonaphthalene derivative | Arylboronic acid or ester | Pd(OAc)2, PPh3 | Base (e.g., K2CO3), Toluene/H2O, 80-100 °C | libretexts.org |

| Heck | Iodo- or Bromonaphthalene derivative | Alkene (e.g., ethyl acrylate) | Pd(OAc)2, P(o-tol)3 | Base (e.g., Et3N), DMF, 100 °C | organic-chemistry.orgbiotium.com |

| Sonogashira | Bromonaphthalene diimide | Terminal alkyne | Pd(PPh3)2Cl2, CuI | Base (e.g., DiPEA), THF, 60 °C | google.com |

Derivatization and Functionalization Strategies of this compound

The dual functionality of this compound provides multiple avenues for derivatization, enabling the synthesis of complex molecules with tailored properties. Both the naphthalene core and the α-keto ester side chain can be selectively modified.

The functionalization of the naphthalene core is governed by the directing effects of the substituents already present. The 2-naphthoyl formate group acts as a deactivating, meta-directing group in classical electrophilic aromatic substitution reactions due to its electron-withdrawing nature. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to occur primarily at the C5 and C7 positions, which are meta to the C2 position and are sterically accessible.

More modern approaches involving transition-metal-catalyzed C–H activation offer alternative and often more precise methods for regioselective functionalization. nih.govtandfonline.comresearchgate.net The carbonyl oxygen of the keto group in this compound can act as a weakly coordinating directing group, guiding a metal catalyst to functionalize specific C–H bonds. tandfonline.com For a substituent at the C2 position, this strategy can potentially direct functionalization to the C1 or C3 positions. For instance, rhodium(III)-catalyzed C-H activation of aryl imidates has been used to achieve regioselective naphthylation, demonstrating the power of directing groups in controlling reaction outcomes on the naphthalene scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of these transformations.

The α-keto ester moiety of this compound is an excellent handle for the introduction of chemical tags, reporters, and linkers. The ketone and ester functionalities offer orthogonal reactivity for covalent modification.

The ketone group is particularly useful for bioconjugation and labeling, as it readily reacts with hydrazine (B178648) or aminooxy-containing molecules to form stable hydrazone or oxime linkages, respectively. This reaction is highly specific and can be performed under mild aqueous conditions. A wide variety of fluorescent dyes, biotin (B1667282) tags, and other probes are commercially available in hydrazide form for this purpose. The reaction of the ketone in this compound with a fluorescent hydrazide, for example, would yield a brightly colored and easily detectable derivative. This strategy is widely used for labeling carbonyl-containing biomolecules. researchgate.net

The table below lists several common fluorescent hydrazide tags that could be coupled to the ketone moiety of this compound.

| Tag/Linker Class | Reactive Group on Tag | Target on Substrate | Resulting Linkage | Example Tag | Ex/Em (nm) | Reference |

|---|---|---|---|---|---|---|

| Fluorescent Dye | Hydrazide (-NHNH2) | Ketone (C=O) | Hydrazone | CF®488A Hydrazide | 490/515 | |

| Fluorescent Dye | Hydrazide (-NHNH2) | Ketone (C=O) | Hydrazone | BODIPY-Hydrazine | ~513/~543 | |

| Fluorescent Dye | Hydrazide (-NHNH2) | Ketone (C=O) | Hydrazone | NBD-Hydrazine | ~418/~517 | |

| Affinity Tag | Hydrazide (-NHNH2) | Ketone (C=O) | Hydrazone | Biotin Hydrazide | N/A | |

| Linker | Amine (-NH2) | Ester (after hydrolysis to -COOH) | Amide | Amino-PEG linker | N/A | - |

Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid functionality can then be activated (e.g., as an N-hydroxysuccinimide ester) and coupled with amine-containing linkers or tags to form stable amide bonds. This provides a secondary, orthogonal site for modification.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating portions of all starting materials. The α-keto ester structure of this compound makes it an ideal component for several types of MCRs, particularly those involving the formation of heterocyclic rings.

One notable example is the Povarov reaction, an acid-catalyzed [4+2] cycloaddition for the synthesis of quinolines. A variation of this reaction utilizes an α-keto ester, an arylamine, and a methyl ketone. In this context, this compound could serve as the α-keto ester component. The reaction is believed to proceed through the in-situ formation of a C-acyl imine from the arylamine and the keto-aldehyde equivalent, followed by reaction with an enolate derived from the methyl ketone and subsequent cyclization. This iodine-catalyzed, three-component reaction provides a direct route to highly substituted quinolines bearing a naphthyl group.

Another well-known MCR is the Hantzsch pyridine (B92270) synthesis, which typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia. While the classical reaction uses β-keto esters, the reactivity of the 1,2-dicarbonyl system in this compound suggests its potential application in Hantzsch-type or other MCRs for the synthesis of diverse heterocyclic frameworks.

The table below illustrates the scope of the Povarov-type reaction using various methyl ketones and arylamines with an α-ketoester, a reaction directly analogous to one employing this compound.

| Entry | Methyl Ketone | Arylamine | α-Ketoester | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Acetophenone | p-Toluidine | Ethyl Pyruvate | 90 | |

| 2 | 4'-Methoxyacetophenone | p-Toluidine | Ethyl Pyruvate | 94 | |

| 3 | 4'-Bromoacetophenone | p-Toluidine | Ethyl Pyruvate | 85 | |

| 4 | Acetophenone | Aniline | Ethyl Pyruvate | 81 | |

| 5 | Acetophenone | 4-Methoxyaniline | Ethyl Pyruvate | 87 |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Naphthoyl Formate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of ethyl 2-naphthoyl formate (B1220265), providing a detailed map of the proton and carbon environments within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial but crucial information. In the ¹H NMR spectrum of ethyl 2-naphthoyl formate, the protons of the ethyl group and the naphthyl ring exhibit distinct chemical shifts. docbrown.info The ¹³C NMR spectrum reveals the number of unique carbon environments, with the carbonyl carbons of the ester and ketone groups appearing at characteristic downfield shifts. youtube.comdocbrown.infochemicalbook.com

Two-dimensional (2D) NMR techniques provide a more intricate understanding of the molecular structure by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group and adjacent protons on the naphthyl ring, helping to confirm their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This is invaluable for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. youtube.com Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. ipb.pt This can provide information about the three-dimensional structure and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.4 | ~14 |

| Ethyl CH₂ | ~4.4 | ~62 |

| Naphthyl Protons | 7.5-8.5 | 125-135 |

| C=O (Ester) | - | ~165 |

| C=O (Ketone) | - | ~190 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

In-situ NMR Studies for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy is a powerful tool for studying the synthesis of this compound in real-time. researchgate.net By acquiring NMR spectra directly from the reaction mixture at various time points, it is possible to monitor the consumption of starting materials, the formation of the product, and the appearance and disappearance of any reaction intermediates. This provides valuable mechanistic insights into the reaction pathway. For example, in the esterification reaction to form this compound, in-situ NMR could track the conversion of 2-naphthoyl chloride and ethanol (B145695) into the final product.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies. photothermal.comspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. photothermal.com The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically appearing in the region of 1650-1750 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations and C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and provides complementary information to IR spectroscopy. photothermal.com The Raman spectrum of this compound would show strong signals for the aromatic C=C stretching vibrations of the naphthalene (B1677914) ring system. researchgate.netnih.govspectroscopyonline.com

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680-1700 | 1680-1700 |

| C=O (Ester) | Stretch | 1735-1750 | 1735-1750 |

| C-O (Ester) | Stretch | 1000-1300 | Weak |

| Aromatic C=C | Stretch | 1450-1600 | Strong |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 | 2850-3000 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. researchgate.netnih.gov HRMS provides a very accurate mass measurement, which can be used to confirm the molecular formula of the compound. nih.gov

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, it is possible to deduce its structure. researchgate.net Common fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of carbon monoxide (CO) from the ketone, and various cleavages of the naphthalene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring in this compound results in strong absorption in the UV region of the electromagnetic spectrum. The position and intensity of the absorption maxima (λ_max) are characteristic of the electronic structure and can be influenced by the substituents on the aromatic ring. The carbonyl groups also contribute to the UV-Vis spectrum through n→π* and π→π* transitions.

X-ray Crystallography for Solid-State Structure Determination (for related derivatives/complexes)

While obtaining a suitable single crystal of this compound itself for X-ray crystallography might be challenging, this technique can be applied to its derivatives or complexes. X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the precise geometry and packing of the molecule in a crystalline lattice.

Theoretical and Computational Investigations of Ethyl 2 Naphthoyl Formate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of ethyl 2-naphthoyl formate (B1220265) at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like ethyl 2-naphthoyl formate. materialsciencejournal.org By solving the Kohn-Sham equations, DFT can accurately model the electron density distribution, from which various properties can be derived. nih.gov

Studies on related naphthalene (B1677914) derivatives and esters demonstrate that DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net For this compound, DFT calculations would reveal how the electron-withdrawing naphthoyl group influences the electron distribution across the ester functionality.

These calculations are also instrumental in studying reaction mechanisms. For instance, DFT can map the potential energy surface for reactions involving the ester, such as hydrolysis or transesterification, identifying transition states and calculating activation energy barriers. nih.gov The reactivity of the molecule can be further understood by analyzing various descriptors derived from DFT, such as chemical potential, hardness, and the Fukui function, which helps in predicting the most likely sites for nucleophilic or electrophilic attack. nih.govmdpi.com

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C(naphthyl)-C(carbonyl) | 1.49 Å | |

| Bond Angle | O=C-O | 124° |

| C(naphthyl)-C-O | 115° | |

| Dihedral Angle | C(naphthyl)-C-O-C(ethyl) | 180° (trans) / 0° (cis) |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system. The LUMO, conversely, would likely be centered on the electron-deficient carbonyl group of the ester. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgmdpi.com DFT calculations are the standard method for determining the energies and visualizing the shapes of these orbitals. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily located on the naphthalene ring |

| LUMO | -1.75 | Centered on the carbonyl ester group |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical stability |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. researchgate.net

Different colors on the MEP map represent different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen atom. researchgate.netnih.gov

Blue regions denote positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. These would be found around the hydrogen atoms and the carbonyl carbon. researchgate.netnih.gov

Green regions represent neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of the molecule's polarity and charge-related properties, complementing the insights gained from FMO analysis. sci-hub.se

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial to its properties and interactions.

Conformational Analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, rotation around the single bonds, particularly the C(naphthyl)-C(carbonyl) and O-C(ethyl) bonds, gives rise to different conformers. Computational methods can perform a systematic scan of the potential energy surface by rotating these bonds to locate the lowest-energy (most stable) conformations. nih.gov This analysis helps to understand the preferred shape of the molecule in different environments.

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational changes. sci-hub.se This provides insight into the molecule's flexibility and how it might interact with other molecules, such as solvents or reactants, in a dynamic setting.

Computational Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.gov

For this compound, key spectroscopic parameters can be calculated:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy. The calculated shifts are compared to experimental spectra to aid in signal assignment. materialsciencejournal.org

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. These predicted spectra show characteristic peaks, such as the C=O stretch of the ester group, which helps in identifying functional groups. materialsciencejournal.org

UV-Vis Spectroscopy: Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths (λ_max) and oscillator strengths, providing insight into the electronic excitations of the molecule, often involving π-π* transitions within the naphthalene ring. sci-hub.se

Table 3: Example of Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Technique | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | 165.2 ppm | 164.8 ppm |

| ¹H NMR | Methylene (B1212753) Protons (-CH₂-) | 4.35 ppm | 4.38 ppm |

| IR | C=O Stretch | 1725 cm⁻¹ | 1720 cm⁻¹ |

| UV-Vis | λ_max | 285 nm | 288 nm |

Machine Learning Applications in Spectroscopic Prediction and Analysis

In recent years, machine learning (ML) has emerged as a powerful tool to complement and accelerate computational chemistry tasks. bris.ac.uk For spectroscopic prediction, ML models, particularly deep neural networks and graph neural networks (GNNs), are trained on large datasets of known molecules and their experimental spectra. mdpi.comfrontiersin.org

These models can learn complex relationships between a molecule's structure and its spectroscopic properties. nih.gov For a compound like this compound, a trained ML model could predict its ¹H or ¹³C NMR spectrum almost instantaneously from its chemical structure, bypassing the need for more computationally expensive DFT calculations. nih.govnih.gov While DFT is used to generate high-quality data for training these models, the application of the trained model is significantly faster. frontiersin.org This is particularly useful for high-throughput screening of virtual compound libraries or for the rapid structural elucidation of novel compounds. nih.gov

Mechanistic Insights into Reactions Involving Ethyl 2 Naphthoyl Formate

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for quantifying the rates of chemical reactions and elucidating the factors that influence them. For reactions involving ethyl 2-naphthoylformate, kinetic profiling, often monitored by techniques like ¹H NMR or FT-IR, allows for the tracking of reactant consumption and product formation over time. This data is instrumental in determining the reaction order, rate constants, and activation energies.

For instance, in the context of reduction reactions, the steric hindrance presented by the bulky naphthyl group can significantly impact the reaction kinetics. The reduction of the ester functionality is often slower compared to less hindered substrates. In enzymatic kinetic resolutions, such as the hydrolysis of related esters, the Michaelis-Menten model is often employed to describe the reaction kinetics. A study on the kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate using lipase (B570770) AK determined the apparent maximum reaction rate (Vmax,app) to be 1623 ± 81.15 mM/h/g and the Michaelis constant (Km,app) to be 0.13 ± 0.07 M. researchgate.net This type of analysis, while not directly on ethyl 2-naphthoylformate, provides a framework for how kinetic parameters for its enzymatic transformations could be determined and interpreted.

Table 1: Kinetic Parameters for the Enzymatic Resolution of a Structurally Related Ester

| Parameter | Value |

|---|---|

| Vmax,app | 1623 ± 81.15 mM/h/g |

| Km,app | 0.13 ± 0.07 M |

Data from the kinetic resolution of rac-ethyl-2-hydroxy-4-phenylbutyrate using lipase AK. researchgate.net

Elucidation of Reaction Intermediates

For example, in nucleophilic addition reactions to the carbonyl group, a tetrahedral intermediate is expected to form. While often too unstable to isolate, its existence can be inferred from the reaction products and computational modeling. In some enzyme-catalyzed reactions, it is possible to trap and isolate non-covalently bound intermediates, providing direct evidence for the proposed mechanism.

Transition State Characterization and Energy Landscapes

The transition state represents the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates and selectivity. Characterizing the geometry and energy of the transition state provides deep insight into the reaction mechanism. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling transition states and mapping out the potential energy surface of a reaction.

For analogous ester compounds, DFT calculations have been used to investigate the transition states of various reactions. These studies reveal that electron-withdrawing substituents can stabilize the transition state, thereby accelerating the reaction rate. In the context of the gas-phase elimination of 2-(dimethylamino)ethyl chloride, DFT calculations identified a four-centered cyclic transition state. researchgate.net While a different molecular system, this highlights the level of detail that computational chemistry can provide in characterizing transition state structures.

Catalytic Cycle Determination in Catalyzed Transformations

Many reactions involving ethyl 2-naphthoylformate are likely to be performed under catalytic conditions to enhance reaction rates and control selectivity. Determining the catalytic cycle is essential for understanding the role of the catalyst and for its further development.

A well-elucidated example in a related system is the catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over a ZrO₂/SBA-15 catalyst. The proposed mechanism involves a two-step cascade reaction where the optimal ratio of Lewis and Brønsted acid sites on the catalyst is crucial for activity. rsc.org In the asymmetric reduction of ketones, the Corey-Bakshi-Shibata (CBS) reduction proceeds through a well-defined catalytic cycle involving a chiral oxazaborolidine catalyst. alfa-chemistry.comwikipedia.org The catalyst coordinates with both the borane (B79455) reducing agent and the ketone substrate, leading to a highly organized transition state that dictates the stereochemical outcome. alfa-chemistry.comnrochemistry.com This cycle involves the formation of an active complex, hydride transfer, and regeneration of the catalyst. msu.edu

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the presence of additives can have a profound impact on the reaction mechanism, rate, and selectivity. Solvents can influence the stability of reactants, intermediates, and transition states, and can also participate directly in the reaction.

In esterification reactions of analogous compounds, acetonitrile (B52724) has been shown to be an optimal solvent, leading to high yields in shorter reaction times, especially when combined with ultrasonic irradiation. The polarity of the solvent can also play a critical role. For instance, in the Baylis-Hillman reaction, polar solvents like water and formamide (B127407) have been shown to significantly accelerate the reaction rate, with the effect attributed primarily to hydrogen bonding interactions rather than hydrophobic effects.

Additives can also alter the course of a reaction. In the CBS reduction, the presence of water must be avoided as it can negatively affect the enantiomeric excess of the product. nrochemistry.com

Stereochemical Pathway Analysis in Asymmetric Syntheses

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry. Understanding the stereochemical pathway of an asymmetric reaction is crucial for controlling the formation of the desired stereoisomer.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The stereochemical outcome is highly predictable and is determined by the specific enantiomer of the chiral oxazaborolidine catalyst used. alfa-chemistry.comwikipedia.org The mechanism involves the formation of a rigid, six-membered ring transition state where the ketone coordinates to the Lewis acidic boron atom in a way that minimizes steric interactions, leading to the preferential transfer of a hydride to one face of the carbonyl group. alfa-chemistry.com This predictable control over stereochemistry makes the CBS reduction a valuable tool in asymmetric synthesis.

Applications of Ethyl 2 Naphthoyl Formate in Advanced Organic Synthesis and Catalysis Research

Ethyl 2-naphthoyl formate (B1220265) as a Key Building Block in Complex Molecule Construction.benchchem.com

The inherent reactivity and structural features of ethyl 2-naphthoyl formate make it an important intermediate for synthesizing a variety of organic compounds. Its utility spans the creation of both elaborate polycyclic aromatic systems and vital nitrogen-containing heterocyclic structures.

Design and Synthesis of Polycyclic Aromatic Architectures

This compound serves as a foundational element in the synthesis of complex naphthalene (B1677914) derivatives. These derivatives are of significant interest in materials science and organic electronics. The reactivity of the naphthalene moiety allows for its participation in reactions like [4+2] cycloadditions, for instance with methyltriazoline dione (B5365651) (MeTAD), leading to the formation of tricyclic adducts.

Assembly of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are privileged scaffolds in a vast array of biologically active molecules and functional materials. nih.gov this compound provides a versatile starting point for the assembly of these important structures. For example, it can be used in the synthesis of quinolones through a copper-catalyzed amide coupling followed by an aldol (B89426) condensation, a process that can yield tricyclic ring systems. scholaris.ca Furthermore, its derivatives can be employed in the synthesis of various nitrogen-containing heterocycles such as pyrroles, thiazoles, pyrazoles, and pyridines, which have shown biological activities. nih.gov The synthesis of semicarbazides and thiosemicarbazides, which are precursors to various heterocyclic systems, can also be initiated from related hydrazide derivatives. acs.org

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Naphthalene Derivatives

| Heterocycle Class | Synthetic Approach | Potential Application | Reference |

| Quinolones | Copper-catalyzed amide coupling and aldol condensation | Medicinal Chemistry | scholaris.ca |

| Pyrroles | Not specified | Medicinal Chemistry | nih.gov |

| Thiazoles | Not specified | Medicinal Chemistry | nih.gov |

| Pyrazoles | Not specified | Medicinal Chemistry | nih.gov |

| Pyridines | Not specified | Medicinal Chemistry | nih.gov |

| Semicarbazides | Reaction of hydrazides with isocyanates | Medicinal Chemistry | acs.org |

| Thiosemicarbazides | Reaction of hydrazides with isothiocyanates | Medicinal Chemistry | acs.org |

Contributions to Asymmetric Catalysis Research

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. This compound and its derivatives have played a notable role in advancing this field, particularly in the design of novel chiral ligands and their application in asymmetric catalysis.

Development of Chiral Ligands from this compound Derivatives

The naphthalene scaffold is a common feature in many successful chiral ligands used in asymmetric catalysis. The venerable BINOL, NOBIN, and QUINOL ligands, all feature a 2-naphthol (B1666908) core and are widely used. researchgate.net While direct synthesis from this compound is not the primary route to these specific ligands, the underlying naphthalene structure is key to their effectiveness. The Betti reaction, which involves the reaction of 2-naphthol, aldehydes, and amines, produces aminobenzylnaphthols that can serve as chiral ligands. researchgate.net The functional groups present in these products offer numerous possibilities for further modification and incorporation into more complex ligand architectures. researchgate.net

Enantioselective Transformations Mediated by Derived Catalysts

Catalysts derived from naphthalene-based structures have proven effective in a range of enantioselective transformations. For example, chiral squaramide catalysts have been used in the domino Michael/O-alkylation of C-N pro-axially chiral 2-naphthol substrates. researchgate.net This reaction leads to the formation of benzodihydrofurans with a high degree of stereocontrol. researchgate.net Furthermore, the development of chiral metal complexes, which can incorporate ligands derived from naphthalene structures, is an active area of research for mediating a variety of asymmetric reactions. google.com

Table 2: Enantioselective Transformations Using Naphthalene-Based Catalysts

| Reaction Type | Catalyst Type | Substrate | Product | Reference |

| Domino Michael/O-alkylation | Chiral squaramide | C-N pro-axially chiral 2-naphthol | Benzodihydrofuran | researchgate.net |

Exploration in Materials Science Research.benchchem.com

The unique photophysical and electronic properties of the naphthalene ring system make it an attractive component in the design of new materials. Derivatives of this compound are valuable in the field of organic electronics. The synthesis of Schiff base compounds from naphthalene derivatives, for instance, has been explored for their potential in various applications, including as anticorrosion agents. researchgate.net The investigation of such compounds often involves detailed characterization of their crystal structures and electronic properties through techniques like Hirshfeld surface analysis and density functional theory (DFT) calculations. researchgate.net

Synthesis of Compounds with Liquid Crystalline Properties

No specific research or patents were identified that document the use of this compound as a direct precursor or intermediate in the synthesis of compounds with liquid crystalline properties. The development of liquid crystals often relies on molecules with a rigid core, like naphthalene, but the literature does not currently connect this specific ester to that application.

Precursors for Photoluminescent Materials

The inherent aromaticity of the naphthalene ring system is a common feature in many photoluminescent and fluorescent materials. However, there is no specific, citable evidence from the conducted research that this compound is utilized as a key precursor in the development of such materials.

Role in Biochemical Pathway Investigations and Enzyme Interaction Studies

The broader class of naphthalene derivatives has been a subject of significant biochemical research. Studies have explored various naphthols and naphthoquinones for their potential as enzyme inhibitors, antioxidants, and anticancer agents. nih.govnih.gov For instance, certain 1-naphthol (B170400) derivatives have been shown to be effective inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov Similarly, novel naphthoquinone-naphthol derivatives have been investigated for their potential in cancer therapy by targeting signaling pathways. nih.gov

Despite this broad interest in related structures, no specific studies were found that investigate or utilize this compound for the direct study of biochemical pathways or its interaction with enzymes. While it is plausible that the compound could be used to synthesize more complex molecules for such studies, direct research on the compound itself in this context is not apparent in the available literature.

Applications in Specialty Chemical and Material Development

As a chemical intermediate, this compound holds potential for the synthesis of more complex molecules. The naphthalene structure is a key component in a range of specialty chemicals, including surfactants and plasticizers. knowde.comresearchgate.net Organic synthesis methodologies, such as those involving palladium-catalyzed reactions, frequently use naphthalene-based starting materials for the construction of complex polycyclic or heterocyclic systems. nih.gov However, specific examples of large-scale or widely adopted applications in specialty chemical or material development originating directly from this compound are not detailed in the reviewed sources.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-naphthoyl formate, and how can purity be optimized?

This compound is typically synthesized via esterification of 2-naphthoyl chloride with ethyl formate or through condensation reactions using activated derivatives. A common method involves reacting 2-naphthoyl chloride with ethyl chloroformate in the presence of a base (e.g., triethylamine) to minimize side reactions. Purity optimization requires careful control of stoichiometry, reaction temperature (typically 0–5°C to suppress hydrolysis), and post-synthesis purification via column chromatography or recrystallization . Characterization using NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry (MS) is critical to confirm structural integrity and purity ≥95% .

Basic: What analytical techniques are essential for characterizing this compound in research settings?

Key techniques include:

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to verify ester and naphthoyl group integration ratios.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity and identify byproducts.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Advanced: How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Mechanistic studies require:

- Kinetic Profiling : Time-resolved monitoring via <sup>1</sup>H NMR or FT-IR to track intermediate formation.

- Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers for nucleophilic acyl substitution or transesterification pathways.

- Isotopic Labeling : Use of <sup>18</sup>O-labeled reagents to trace oxygen migration in ester bonds .

For example, DFT studies on analogous esters reveal that electron-withdrawing substituents on the naphthoyl ring accelerate reaction rates by stabilizing transition states .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl3 vs. DMSO-d6).

- Tautomerism : Keto-enol tautomerism in α-substituted esters can produce split peaks.

- Impurity Artifacts : Residual solvents (e.g., THF) may overlap with analyte signals.

Resolution strategies:

Advanced: What methodologies are suitable for assessing the stability of this compound under different storage conditions?

- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.

- Humidity Studies : Expose samples to controlled humidity (e.g., 75% RH) to assess hydrolysis susceptibility.

- Light Sensitivity : UV-vis spectroscopy to detect photodegradation products.

Basic: How can researchers design experiments to study the reactivity of this compound in multicomponent reactions?

- Substrate Screening : Test nucleophiles (e.g., amines, alcohols) under varied pH and solvent polarities.

- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) for yield improvement.

- In Situ Monitoring : Use reaction calorimetry to detect exothermic events indicative of intermediate formation .

Advanced: What computational tools are effective for predicting the biological activity of this compound derivatives?

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity.

- Molecular Docking : Simulate binding affinities with target proteins (e.g., acetyltransferases) using AutoDock Vina or Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .

Advanced: How can isotopic labeling be applied to trace metabolic pathways of this compound in biological systems?

- Synthesis of Isotopologues : Incorporate <sup>13</sup>C or <sup>2</sup>H labels at the ester carbonyl or ethyl group.

- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections.

- NMR-Based Metabolomics : Identify downstream products (e.g., formic acid, naphthoic acid) in biofluids .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers away from oxidizers and moisture .

Advanced: How can researchers address discrepancies in reported reaction yields for this compound synthesis?

- Parameter Standardization : Control variables like stirring rate, solvent purity, and catalyst activation.

- Statistical Design : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent ratios).

- Reproducibility Checks : Collaborate with independent labs to validate protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.